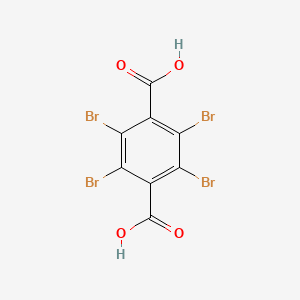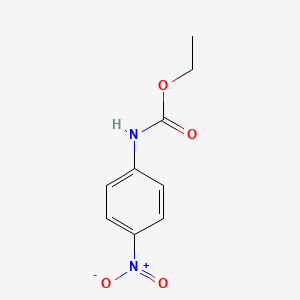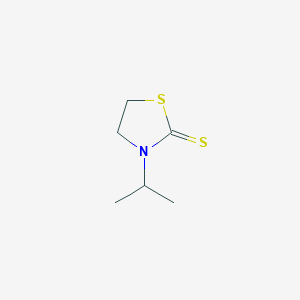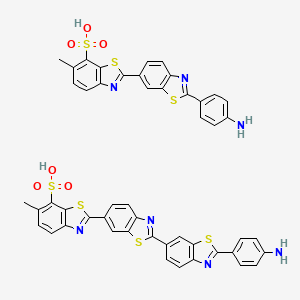
Phenolphthalein Disodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenolphthalein Disodium Salt, also known as this compound, is a chemical compound with the molecular formula C20H12Na2O4. It is a derivative of phenolphthalein, a well-known pH indicator. This compound is characterized by its two sodium ions and its ability to form a stable salt with phenolphthalein, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenolphthalein Disodium Salt typically involves the reaction of phenolphthalein with sodium hydroxide. The reaction proceeds as follows:
- Dissolve phenolphthalein in a suitable solvent such as ethanol.
- Add an aqueous solution of sodium hydroxide to the phenolphthalein solution.
- Stir the mixture at room temperature until the reaction is complete.
- The resulting product is this compound, which can be isolated by filtration and dried under vacuum.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar procedure but on a larger scale. The process involves:
- Using large reactors to mix phenolphthalein and sodium hydroxide.
- Controlling the reaction temperature and pH to ensure complete conversion.
- Employing filtration and drying techniques to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
Phenolphthalein Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones and related derivatives.
Substitution: Various substituted phenolphthalein derivatives.
Scientific Research Applications
Phenolphthalein Disodium Salt has numerous applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in biochemical assays to monitor pH changes.
Medicine: Investigated for its potential use in drug formulations and as a diagnostic tool.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Phenolphthalein Disodium Salt involves its ability to undergo reversible ionization. In acidic conditions, the compound exists in a non-ionized form, while in basic conditions, it ionizes to form a colored species. This property makes it an effective pH indicator. The molecular targets and pathways involved include interactions with hydrogen ions and changes in the electronic structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Phenolphthalein: The parent compound, used as a pH indicator.
Bromothymol Blue: Another pH indicator with a different color change range.
Methyl Orange: A pH indicator with a distinct color change in acidic and basic conditions.
Uniqueness
Phenolphthalein Disodium Salt is unique due to its enhanced solubility in water compared to phenolphthalein. This property makes it more suitable for applications requiring aqueous solutions. Additionally, its stability and distinct color change make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
518-51-4 |
|---|---|
Molecular Formula |
C20H12Na2O4 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
disodium;2-[(4-oxidophenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate |
InChI |
InChI=1S/C20H14O4.2Na/c21-15-9-5-13(6-10-15)19(14-7-11-16(22)12-8-14)17-3-1-2-4-18(17)20(23)24;;/h1-12,21H,(H,23,24);;/q;2*+1/p-2 |
InChI Key |
HAWFSFZXNWBZRU-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)[O-])C4=CC=C(C=C4)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=CC(=O)C=C2)C3=CC=C(C=C3)[O-])C(=O)[O-].[Na+].[Na+] |
| 518-51-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does phenolphthalein disodium salt interact with β-cyclodextrin and what structural changes occur?
A1: this compound interacts with β-cyclodextrin through a unique binding mode. ¹H and ¹³C NMR spectroscopy studies in a mixture of dimethyl sulfoxide and deuterium oxide reveal that the aryl residue of the phenolphthalein lactone dianion penetrates the β-cyclodextrin cavity. [] This penetration is facilitated by the two phenolate anions positioned on the rim of the β-cyclodextrin, which modulate the binding interaction. [] This interaction disrupts the typical quinone-phenolate structure of the red-colored phenolphthalein dianion, causing it to adopt a flattened conformation on the β-cyclodextrin rim. [] Essentially, the lactone dianion acts as an induced transition-state analogue, mimicking the transition state of the red phenolphthalein dianion during its enantiomerization in solution. []
Q2: What is the significance of the structural changes observed in the this compound - β-cyclodextrin complex?
A2: The observed structural changes suggest that β-cyclodextrin can trap a specific transient form of this compound, the lactone dianion. [] This trapping is significant because it provides insight into the dynamic behavior of phenolphthalein in solution and highlights the ability of β-cyclodextrin to encapsulate and stabilize specific molecular conformations. This type of interaction has implications for understanding molecular recognition processes and developing novel drug delivery systems.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methoxybenzylidene)amino]fluorene](/img/structure/B1581438.png)












